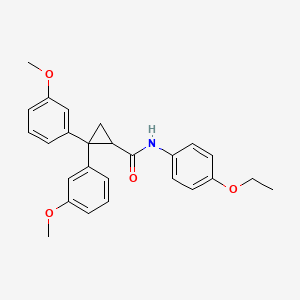
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as BM212, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. It has been extensively studied for its potential pharmaceutical applications due to its potent anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by modulating the activity of various signaling pathways involved in the inflammatory response, including the NF-κB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), two molecules that play a key role in the inflammatory response. Additionally, N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It also has potent anti-inflammatory and analgesic effects, making it a useful tool for studying the inflammatory response and pain. However, one limitation of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective analogs of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide that can be used as potential drug candidates for the treatment of inflammatory diseases and pain. Another area of interest is the investigation of the signaling pathways involved in the anti-inflammatory and analgesic effects of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, which may lead to the identification of novel targets for drug development. Finally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in vivo, which will be important for the development of safe and effective drugs based on this compound.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide can be synthesized by reacting 4-ethoxyphenylboronic acid with 2,2-bis(3-methoxyphenyl)cyclopropanecarboxylic acid chloride in the presence of a palladium catalyst. The resulting compound is then treated with ammonia to obtain N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has also been shown to have potent analgesic effects in various animal models of pain.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-4-31-21-13-11-20(12-14-21)27-25(28)24-17-26(24,18-7-5-9-22(15-18)29-2)19-8-6-10-23(16-19)30-3/h5-16,24H,4,17H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTAQLDVRUKVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

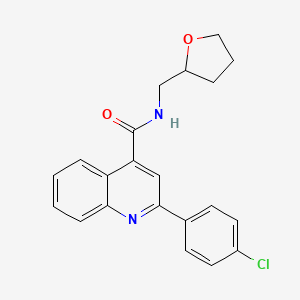

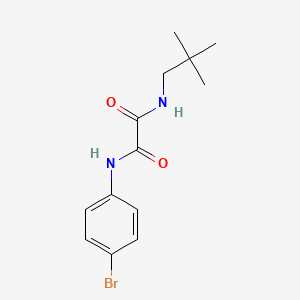
![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)

![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)
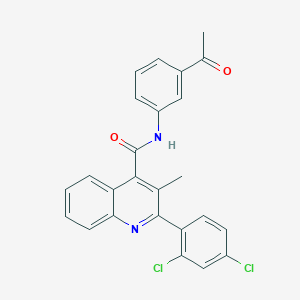
![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)

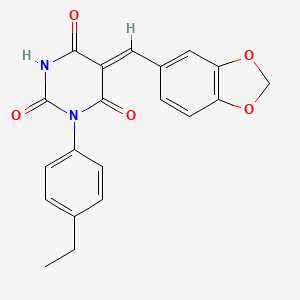
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)